molecular formula C11H8BrF2NO2 B1414631 Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1807116-32-0

Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate

Cat. No.: B1414631
CAS No.: 1807116-32-0
M. Wt: 304.09 g/mol
InChI Key: MKHJVIPUIZPEPO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate is a chemical compound belonging to the family of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate
  • Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
  • Ethyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate

Uniqueness

Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both bromine and cyano groups in specific positions on the benzoate core can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(5-15)6(10(13)14)3-4-8(9)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHJVIPUIZPEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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